molecular formula C14H16N2O2S B2672354 N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide CAS No. 895467-14-8

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B2672354
CAS No.: 895467-14-8
M. Wt: 276.35
InChI Key: HOSWUUUSFVUOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide is a synthetic compound of interest in medicinal chemistry, particularly for the development of new antibacterial agents. Its molecular structure incorporates a 5-methylisoxazole moiety, which is recognized as a privileged scaffold in pharmaceutical chemistry due to its prevalence in compounds with diverse biological activities . Isoxazole derivatives are frequently investigated to overcome bacterial resistance to existing antibiotics, as this heterocyclic core is known to possess intrinsic antibacterial properties and is a key component in established drugs like sulfamethoxazole . The design of this compound, which links the isoxazole ring system via a propanamide chain, is a strategy aimed at creating novel molecular entities for probing biological pathways and identifying new therapeutic candidates. Research into such isoxazole-containing sulfonamide analogues is a valid approach for addressing the critical need for new agents in the fight against drug-resistant bacteria . This product is intended for research applications in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-5-12(6-4-10)19-8-7-14(17)15-13-9-11(2)18-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWUUUSFVUOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321928
Record name N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895467-14-8
Record name N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Amide Bond Formation: The final step involves the coupling of the oxazole-thioether intermediate with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methyl groups on the oxazole and phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide bond can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors to modulate their activity.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarities

The compound shares structural motifs with several analogs (Table 1), differing primarily in:

  • Substituent groups (e.g., chloro, sulfamoyl, or methoxy modifications).
  • Backbone composition (e.g., acetamide vs. propanamide chains).
  • Heterocyclic systems (e.g., thiazolo-triazole vs. isoxazole rings).
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Features Similarity Score Reference
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide - C₁₄H₁₆N₂O₂S 276.36 Sulfanyl group, 4-methylphenyl, propanamide - Target
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 901397-84-0 C₁₃H₁₃ClN₄O₄S 372.78 Chloroacetamide, sulfamoylphenyl 0.94
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide 302951-48-0 C₁₃H₁₅N₃O₄S 309.34 Propanamide, sulfamoylphenyl -
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (3b) - C₁₈H₁₃N₃O₅S 383.38 Phthalimide-sulfonamide hybrid -
N-(4-methoxyphenyl)-3-[(5-phenylthiazolo[2,3-c]-1,2,4-triazol-3-yl)thio]propanamide 671199-79-4 C₂₀H₁₈N₄O₂S₂ 410.51 Thiazolo-triazole, methoxyphenyl -

Functional Group Analysis

  • Sulfanyl vs. Sulfamoyl Groups: The target compound’s sulfur atom directly links to the 4-methylphenyl group, whereas analogs like 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 901397-84-0) feature a sulfamoyl (-SO₂NH-) bridge .
  • Amide Chain Modifications : Replacement of the propanamide backbone with acetamide (e.g., 2-chloroacetamide derivative) introduces steric and electronic changes. The chloro substituent may increase electrophilicity, influencing reactivity .
  • Heterocyclic Systems : The thiazolo-triazole moiety in CAS 671199-79-4 introduces a fused aromatic system, likely enhancing π-π stacking interactions but reducing metabolic stability due to increased molecular weight (410.51 g/mol) .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and molecular docking studies. The findings presented here are based on diverse research sources and aim to elucidate the compound's mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H16N2O1SC_{15}H_{16}N_{2}O_{1}S with a molecular weight of 288.36 g/mol. The presence of the oxazole ring and the sulfanyl group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₁S
Molecular Weight288.36 g/mol
IUPAC NameThis compound
CAS Number1207028-60-1

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of this compound, particularly against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can be beneficial in managing diabetes.

Case Study: α-Glucosidase Inhibition

In vitro assays demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase, with an IC₅₀ value lower than that of standard acarbose. The results indicate that the compound could serve as a potential antidiabetic agent.

Table 2: Enzyme Inhibition Data

CompoundIC₅₀ (µM)
This compound25.78 ± 0.05
Acarbose38.25 ± 0.12

Cytotoxicity Assessment

Cytotoxicity studies were conducted using hemolytic activity assays to evaluate the safety profile of the compound. The results indicated low hemolytic activity, suggesting that the compound is relatively safe at therapeutic concentrations.

Hemolytic Activity Results

Most derivatives showed mild hemolytic activity, with values indicating minimal cytotoxic effects compared to reference standards like Triton-X.

Table 3: Hemolytic Activity Results

Compound% Hemolysis
This compound0.05 ± 0.01

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and mode of interaction between this compound and α-glucosidase. These studies provide insights into how the compound fits into the enzyme's active site and may help in designing more effective inhibitors.

Docking Results

The docking simulations indicated strong binding interactions between the compound and key residues in the active site of α-glucosidase, supporting its potential as an effective inhibitor.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., 50–97% yields for analogous sulfonamide derivatives) improves efficiency compared to conventional reflux methods . Key steps include:

  • Use of polar aprotic solvents like DMF under controlled temperature.
  • Monitoring reaction progress via TLC (mobile phase: ethyl acetate/hexane mixtures) .
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks for the oxazole ring (δ ~6.3 ppm for oxazole-H), sulfanyl group (δ ~3.5–4.0 ppm for CH2-S), and aromatic protons (δ ~7.0–7.5 ppm) .
  • FTIR : Confirm amide C=O (ν ~1650–1680 cm⁻¹), sulfanyl C-S (ν ~600–700 cm⁻¹), and oxazole C=N (ν ~1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., analogues decompose >180°C) .
  • Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and what challenges arise during refinement?

  • Methodological Answer :

  • Crystal Structure Analysis : Resolve dihedral angles between the oxazole and phenyl rings (e.g., ~16–78° in analogous structures) and hydrogen-bonding networks (e.g., S(6) or R22(8) motifs) .
  • Refinement Challenges : Use SHELX software for small-molecule refinement; address twinning or disorder in the sulfanylpropanamide chain via iterative least-squares cycles .

Q. How do structural modifications (e.g., substituent variations on the phenyl or oxazole rings) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with derivatives (e.g., 4-chlorophenyl or methoxyphenyl analogues) using enzyme inhibition assays (e.g., thymidylate synthase IC50 values) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets .

Q. What contradictions exist in reported synthetic yields or bioactivity data, and how can they be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Microwave vs. reflux synthesis (e.g., 50% vs. 88% yields for similar sulfonamides) may arise from uneven heating or side reactions. Optimize via DOE (Design of Experiments) .
  • Bioactivity Variability : Address differences in assay conditions (e.g., cell lines, incubation times) by standardizing protocols (e.g., MTT assays at 48h) .

Q. How can computational chemistry predict the compound’s reactivity or metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfanyl group) prone to oxidation .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), CYP450 metabolism, and toxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during derivatization of the sulfanylpropanamide moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the oxazole NH with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks .
  • Controlled Oxidation : Use H2O2 in acetic acid to selectively oxidize sulfanyl to sulfonyl without degrading the amide .

Q. How can crystallographic data be reconciled with spectroscopic results for conformational analysis?

  • Methodological Answer :

  • Compare X-ray torsion angles with NMR-derived NOE (Nuclear Overhauser Effect) data to validate solution vs. solid-state conformers .
  • Use molecular dynamics simulations (e.g., AMBER) to model flexibility in the propanamide chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.